2(3H)-Oxazolone, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, monohydrochloride
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Overview
Description
2(3H)-Oxazolone, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazolone ring, a methylthio phenyl group, and a phenyl piperazinyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the oxazolone ring, followed by the introduction of the methylthio phenyl group and the phenyl piperazinyl ethyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2(3H)-Oxazolone, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl) [2- (1-piperidinyl)phenyl]methanone
- 6-PHENYL-4- (4-PHENYL-1-PIPERAZINYL)THIENO (2,3-D)PYRIMIDINE
- 2- (N- (4- (2-METHOXYPHENYL)-1-PIPERAZINYL)ETHANIMIDOYL)PHENOL
Uniqueness
2(3H)-Oxazolone, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
120944-29-8 |
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Molecular Formula |
C22H26ClN3O2S |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-28-19-9-7-17(8-10-19)21-20(27-22(26)23-21)11-12-24-13-15-25(16-14-24)18-5-3-2-4-6-18;/h2-10H,11-16H2,1H3,(H,23,26);1H |
InChI Key |
HADGFMGOCYXQPD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(OC(=O)N2)CCN3CCN(CC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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